![molecular formula C22H18N2O2S2 B2862496 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide CAS No. 946320-27-0](/img/structure/B2862496.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide
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Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenol group, and a benzamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the benzothiazole, phenol, and benzamide groups. For example, the phenol group might undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzothiazole ring might make the compound aromatic and relatively stable .Scientific Research Applications
Optical Materials
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide: and its derivatives have been studied for their potential as optical materials . The unique structural properties of these compounds, such as their crystalline forms and intermolecular interactions, can influence their optical behavior. This makes them suitable for applications in the development of new optical devices, including sensors and displays.
Antibacterial Agents
Some derivatives of the compound have shown promising results as antibacterial agents . They have been synthesized and tested against various bacterial strains, showing activity comparable to standard drugs like streptomycin and ampicillin. This indicates potential for the compound to be used in the development of new antibacterial medications.
Biological Potential
The biological potential of these compounds extends beyond antibacterial properties. They have been associated with various biological activities, including antifungal, antiprotozoal, and antimicrobial actions. This broad spectrum of biological activity suggests that they could be used in diverse medical applications, from treating infections to potentially combating diseases caused by protozoa .
Anticancer Research
Benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide , have been associated with anticancer properties. Research into these compounds could lead to the development of new chemotherapeutic agents that target specific cancer cells with fewer side effects than current treatments .
Pharmacokinetic Profile
The pharmacokinetic profile of a compound is crucial for its development as a drug. Studies have shown that benzothiazole derivatives have favorable pharmacokinetic profiles, which means they have the potential to be absorbed, distributed, metabolized, and excreted effectively, making them suitable candidates for further drug development .
Material Science
Due to their stable crystalline structures and intermolecular interactions, these compounds are also of interest in material science. They could be used in the design of new materials with specific mechanical, thermal, or electrical properties, which could have applications in various industries, including electronics and manufacturing .
Mechanism of Action
Target of Action
The primary targets of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It exhibits bactericidal activity, meaning it kills the bacteria rather than merely inhibiting their growth . The exact molecular interactions between the compound and its targets are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial growth and survival. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby controlling the spread of the bacterial infection .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are favorable . These properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the effective elimination of the targeted bacterial strains. For instance, it has been shown to eliminate S. aureus ATCC 43300 strain after 24-hour exposure . This bactericidal activity is a crucial aspect of its potential as an antibacterial agent .
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-2-27-16-7-5-6-14(12-16)21(26)23-15-10-11-17(19(25)13-15)22-24-18-8-3-4-9-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKGPRRGRTXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide |
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